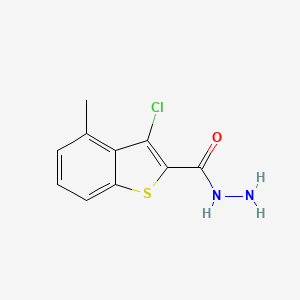![molecular formula C16H13N5S2 B1344482 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1114597-28-2](/img/structure/B1344482.png)
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H13N5S2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds related to 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol have been extensively studied for their synthesis and potential antimicrobial activities. For example, derivatives of 1,2,4-triazoles, which share a core structure with the specified compound, have been synthesized and evaluated for antimicrobial properties. These studies reveal that triazole derivatives exhibit a range of antimicrobial activities against various bacterial and fungal strains, suggesting the potential of these compounds in the development of new antimicrobial agents. The synthesis processes often involve multiple steps, including condensation, alkylation, and Mannich base formation, to obtain the desired triazole derivatives with potential biological activities (Bayrak et al., 2009; Bayrak et al., 2009).
Corrosion Inhibition
Triazole derivatives, including those structurally similar to 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, have been investigated for their corrosion inhibition properties. Schiff's base of pyridyl substituted triazoles, for instance, has been shown to be an effective corrosion inhibitor for mild steel in hydrochloric acid solutions. The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to form a protective layer on the metal surface, thus preventing corrosion. The study of such compounds provides insights into the design of new materials for corrosion protection (Ansari et al., 2014).
Anti-inflammatory and Antioxidant Activities
The research into triazole derivatives also extends to their anti-inflammatory and antioxidant properties. Certain pyridyl-thiazolo[3,2-b][1,2,4]triazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. Some of these compounds have demonstrated good anti-inflammatory effects, indicating their potential in the development of anti-inflammatory drugs. Additionally, the antioxidant activity of triazole derivatives has been explored, with some compounds showing significant activity. These findings suggest the versatility of triazole derivatives in medicinal chemistry, particularly in the development of anti-inflammatory and antioxidant agents (Toma et al., 2017; Tay et al., 2022).
properties
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S2/c1-9-5-2-3-7-11(9)21-14(19-20-16(21)22)13-12(17)10-6-4-8-18-15(10)23-13/h2-8H,17H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKQYFGVFQEALB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)


![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)
![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)

